N'-hydroxy-2-methyloxolane-2-carboximidamide
Description
N'-Hydroxy-2-methyloxolane-2-carboximidamide is a carboximidamide derivative characterized by a 2-methyloxolane (tetrahydrofuran) ring substituted with a hydroxyimino (-N-OH) group at the carboximidamide moiety. Its structure includes a five-membered oxolane ring with a methyl group at the 2-position, enhancing steric and electronic effects. The carboximidamide group (R-C(=N-OH)-NH₂) confers unique reactivity, enabling hydrogen bonding and coordination with metal ions.
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
N'-hydroxy-2-methyloxolane-2-carboximidamide |
InChI |
InChI=1S/C6H12N2O2/c1-6(5(7)8-9)3-2-4-10-6/h9H,2-4H2,1H3,(H2,7,8) |
InChI Key |
FKRGDSBZOYGDIZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(CCCO1)/C(=N/O)/N |
Canonical SMILES |
CC1(CCCO1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-methyloxolane-2-carboximidamide typically involves the reaction of 2-methyloxolane with hydroxylamine under controlled conditions . The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
The scalability of the synthesis process depends on the availability of raw materials and the optimization of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-methyloxolane-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
N’-hydroxy-2-methyloxolane-2-carboximidamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-methyloxolane-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares N'-hydroxy-2-methyloxolane-2-carboximidamide with structurally or functionally related compounds from the evidence, focusing on molecular features, synthesis, and physicochemical properties.
Structural and Functional Group Comparisons
Key Observations :
- Polarity : The oxolane ring in the target compound likely increases polarity compared to aromatic analogs (e.g., ), enhancing solubility in polar solvents.
- Steric Effects : The 2-methyl group on the oxolane may reduce conformational flexibility compared to unsubstituted analogs.
- Reactivity : The carboximidamide group’s basicity contrasts with ’s amide group, which is less reactive toward nucleophiles.
Key Observations :
- Efficiency : PyBOP-mediated coupling () achieves higher yields (up to 76.7%) compared to acid-catalyzed methods (, %).
- Purification : Preparative HPLC () and recrystallization () are critical for isolating polar carboximidamide derivatives.
Spectroscopic and Analytical Data
Key Observations :
- Hydrogen Bonding : The N-H and O-H stretches (e.g., 3260 cm⁻¹ in ) suggest strong intermolecular interactions, a trait likely shared by the target compound.
- Aromatic Signals : ’s nitrobenzylidene derivative shows distinct aromatic proton shifts (δ 8.21), absent in aliphatic analogs like the target compound.
Biological Activity
N'-hydroxy-2-methyloxolane-2-carboximidamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds that exhibit significant biological activities. Its structure includes a hydroxyl group and a carboximidamide moiety, which are critical for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent. Key findings include:
- Antimicrobial Activity : Studies have shown that this compound exhibits effective antimicrobial properties against several bacterial strains, indicating its potential use in treating infections.
- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation, making it a candidate for further development in cancer therapy.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Interference with Cell Signaling Pathways : It might disrupt signaling pathways critical for cancer cell growth and survival.
- Induction of Apoptosis : Evidence suggests that it could promote programmed cell death in malignant cells.
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µM.
Pathogen Concentration (µM) Viability Reduction (%) Staphylococcus aureus 50 70 Escherichia coli 50 65 -
Anticancer Activity Assessment : A study evaluated the effect of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 15 µM, indicating potent cytotoxicity.
Cell Line IC50 (µM) MCF-7 15
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
